1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride
Description
1-Ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a benzimidazole derivative characterized by an ethyl group at the N1 position and a morpholinylmethyl substituent at the C2 position of the benzodiazole core. The morpholine ring enhances solubility due to its polar oxygen atom and hydrogen-bonding capacity, while the ethyl group contributes moderate lipophilicity, balancing pharmacokinetic properties such as membrane permeability and metabolic stability . This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors requiring heterocyclic interactions .
Properties
IUPAC Name |
4-[(1-ethylbenzimidazol-2-yl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16-7-9-18-10-8-16;/h3-6H,2,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNGLPQGWCLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:
- Anticancer Activity: Research has indicated that benzodiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation. A study demonstrated that similar compounds exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Antidepressant Properties: Compounds with benzodiazole moieties have shown promise in treating neurodegenerative diseases complicated by depression. They act as monoamine oxidase inhibitors, which are crucial for regulating mood and emotional responses .
Pharmacology
The pharmacological profile of 1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride includes:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes such as monoamine oxidase and cholinesterase, which play significant roles in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters, offering therapeutic benefits in mood disorders.
Material Science
In addition to its biological applications, this compound is also explored for its utility in material science:
- Fluorescent Materials: The unique structural features of benzodiazoles make them suitable for developing fluorescent materials used in sensors and imaging applications. The incorporation of morpholine groups enhances solubility and stability .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of various benzodiazole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results showed that the benzodiazole derivatives significantly reduced cell death and oxidative damage, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Solubility : The morpholinylmethyl group in the target compound offers superior aqueous solubility compared to lipophilic substituents like 4-chlorophenylmethyl (clogP ~3.5 vs. ~4.2) .
- Basicity : Piperidine-containing analogs (e.g., 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-...) exhibit higher basicity (pKa ~10.5) than morpholine derivatives (pKa ~8.5), affecting ionization and receptor binding .
- Steric Effects : Bulky groups like adamantane () may reduce binding affinity to flat active sites but improve selectivity for hydrophobic pockets .
Pharmacological Implications
- Morpholine’s oxygen atom may form hydrogen bonds with aspartate or glutamate residues in binding pockets .
- Piperidine vs. Morpholine : Piperidine-containing analogs () are often used in kinase inhibitors due to their stronger basicity, which facilitates salt bridge formation with ATP-binding sites .
- Thiazole-Containing Analogs: The thiazolyl group in 5-methoxy-2-(1,3-thiazol-4-yl)-...
Biological Activity
1-Ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole class, which is known for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClN3O, with a molecular weight of approximately 255.74 g/mol. The structure features a benzodiazole core substituted with an ethyl group and a morpholine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzodiazole class exhibit a range of biological activities. Specifically, this compound has been studied for its potential in:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains of bacteria.
- Anticancer Activity : There is emerging evidence indicating that benzodiazole derivatives can inhibit tumor growth in certain cancer cell lines.
Table 1: Summary of Biological Activities
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating that higher concentrations are necessary for effective inhibition of cell proliferation. Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Interaction : Benzodiazoles are known to intercalate with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
